molecular formula C21H22ClN3O3S2 B2559668 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-99-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2559668
CAS RN: 896675-99-3
M. Wt: 464
InChI Key: BNTJRNBKGVOGQX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and related compounds have shown potential in cancer research. A study by Yılmaz et al. (2015) on indapamide derivatives, which share structural similarities, found that certain compounds demonstrated significant pro-apoptotic activity in melanoma cell lines. The study identified a compound with high growth inhibition potential and established its effectiveness as an anticancer agent through in vitro evaluations (Yılmaz et al., 2015).

Synthesis Techniques

Greig et al. (2001) explored the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. This research contributes to the understanding of synthesizing complex molecules like N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. The study focused on the stereochemical outcomes of these reactions, which is crucial for the synthesis of specific drug molecules (Greig et al., 2001).

COVID-19 Drug Potential

Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This research is relevant for understanding the broader applications of sulfonamide derivatives in treating viral infections like COVID-19 (Fahim & Ismael, 2021).

Biological and Pharmacological Screening

Patel et al. (2009) synthesized compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study highlights the diverse biological and pharmacological potential of such compounds (Patel et al., 2009).

Synthesis of Key Intermediates

Xiu-lan (2009) detailed the synthesis of a key intermediate of Tianeptine, showcasing the importance of precise chemical processes in creating complex molecules. This research is relevant for the synthesis of similar sulfonamide derivatives (Xiu-lan, 2009).

Homogeneous Catalysis in Synthesis

Khazaei et al. (2015) utilized N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing various derivatives. This research demonstrates the utility of such compounds in facilitating complex chemical reactions (Khazaei et al., 2015).

Cardiac Electrophysiological Activity

Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of such compounds in cardiac applications (Morgan et al., 1990).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-13-6-11-17(22)19-18(13)23-21(29-19)24-20(26)15-7-9-16(10-8-15)30(27,28)25-12-4-3-5-14(25)2/h6-11,14H,3-5,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTJRNBKGVOGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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